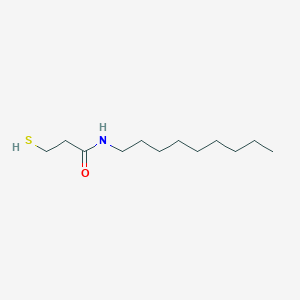

3-Mercapto-N-nonylpropionamide

Description

Overview of Functional Thiols in Contemporary Materials Chemistry

Functional thiols are a class of organic compounds containing a sulfur-hydrogen group (-SH) that have become indispensable in modern materials chemistry. nih.govnih.gov Their utility stems from the strong affinity of the thiol group for the surfaces of various metals, particularly noble metals like gold, silver, and palladium. smolecule.commdpi.com This affinity facilitates the spontaneous formation of highly ordered, one-molecule-thick layers known as self-assembled monolayers (SAMs). smolecule.commdpi.comresearchgate.net

The versatility of functional thiols lies in the ability to modify the other end of the molecule (the terminus) with a wide array of functional groups. nih.govmdpi.com These groups can be tailored to control surface properties such as wettability, adhesion, biocompatibility, and chemical reactivity. researchgate.netrsc.org This "bottom-up" approach to surface fabrication is a cornerstone of nanotechnology, enabling the construction of complex molecular systems with precisely defined characteristics. researchgate.net In contemporary applications, functional thiols are integral to the development of biosensors, molecular electronics, drug delivery systems, and advanced coatings. mdpi.comd-nb.infoacs.orgdiva-portal.org The introduction of functionalities like hydroxyls, amines, or, in the case of 3-Mercapto-N-nonylpropionamide, an amide group, within the molecular backbone further enhances the tunability of these systems. mdpi.com

Historical Evolution of Amide-Containing Alkanethiolates in Surface Science

The scientific journey of self-assembled monolayers began with early observations of organic molecules adsorbing onto solid surfaces. techconnect.orguni-tuebingen.de A pivotal moment came in the 1980s with the work of Nuzzo and Allara, who demonstrated the formation of well-ordered alkanethiol monolayers on gold surfaces. mdpi.comtechconnect.org This discovery sparked an explosion of research into the fundamental principles and applications of SAMs. techconnect.org

Initially, research focused on simple n-alkanethiols, which are hydrocarbons of varying chain lengths with a thiol headgroup. While these molecules form stable and well-ordered monolayers, the desire for enhanced stability and functionality led to the incorporation of other chemical moieties. The introduction of amide groups within the alkyl chain of alkanethiols marked a significant advancement in the field. mdpi.comresearchgate.netresearchgate.net It was discovered that the amide functionality could form intermolecular hydrogen bonds between adjacent molecules within the SAM. researchgate.netresearchgate.net This hydrogen-bonding network provides an additional stabilizing force to the monolayer, augmenting the van der Waals interactions between the alkyl chains and the covalent bond between the sulfur and the gold substrate. mdpi.comresearchgate.netresearchgate.net This increased stability is crucial for the robustness of SAMs in various technological applications. mdpi.comnih.gov

Academic Significance of this compound as a Model Compound

This compound, also referred to in some literature as 1ATC9, has garnered significant academic interest as a model compound for studying the intricate interplay of forces within self-assembled monolayers. researchgate.netacs.orgpsu.edu Its molecular structure, which features a thiol headgroup, a nonyl (nine-carbon) alkyl chain, and a strategically placed propionamide (B166681) group, makes it an ideal candidate for investigating the influence of buried hydrogen bonds on the structure and properties of SAMs. smolecule.comresearchgate.netacs.org

The presence of the amide group allows for the formation of linear hydrogen-bonding networks between adjacent molecules in the monolayer. researchgate.netresearchgate.net Researchers have utilized advanced techniques like scanning tunneling microscopy (STM) to visualize and map these buried hydrogen-bonding networks with submolecular resolution. acs.orgescholarship.org These studies have revealed that the hydrogen bonds contribute significantly to the thermal stability of the monolayer and influence the packing structure, often leading to the formation of unique superlattice structures. researchgate.netacs.org The ability to manipulate these structures, for instance through electrochemical processing, further underscores the value of this compound as a tool for understanding and controlling molecular self-assembly. researchgate.netacs.org Its use has also been noted in the synthesis of liquid metal nanodroplets. researchgate.netscispace.com

Research Objectives and Foundational Hypotheses for Comprehensive Investigation

The academic focus on this compound is driven by a set of clear research objectives and foundational hypotheses aimed at a comprehensive understanding of its behavior in advanced chemical systems.

Research Objectives:

To elucidate the precise role of the internal amide group in the formation, structure, and stability of self-assembled monolayers on metal substrates.

To map the buried hydrogen-bonding networks within this compound SAMs at a sub-molecular level to understand their directionality and influence on molecular packing.

To investigate the thermal and electrochemical stability of this compound monolayers and correlate these properties with the presence of intermolecular hydrogen bonds.

To explore the potential for manipulating the phase and structure of these monolayers through external stimuli, such as temperature and electric fields.

To utilize this compound as a model system to develop and refine advanced surface characterization techniques.

Foundational Hypotheses:

The presence of the amide group and the resulting hydrogen-bonding network will significantly increase the thermal and chemical stability of the SAM compared to simple alkanethiolate monolayers. mdpi.comnih.gov

The directional nature of the hydrogen bonds will induce a more linear and ordered packing arrangement within the monolayer, potentially leading to the formation of distinct superlattice structures. researchgate.netresearchgate.net

The electrochemical behavior of this compound SAMs will exhibit unique characteristics, such as multi-step reductive desorption, due to the influence of the hydrogen-bonding network. acs.org

It is possible to visualize and map the buried hydrogen-bonding network using high-resolution scanning probe microscopy techniques, providing direct evidence of its structure and orientation. acs.orgescholarship.org

These objectives and hypotheses form the basis of ongoing research into this compound, positioning it as a key compound for advancing the fundamental understanding and application of self-assembled molecular systems.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 228716-16-3 |

| Molecular Formula | C₁₂H₂₅NOS |

| Molecular Weight | 231.40 g/mol |

| IUPAC Name | N-nonyl-3-sulfanylpropanamide |

| Melting Point | 41–48.5°C |

| Solubility in DMSO | 2.1 mg/mL |

| logP | 3.8 ± 0.2 |

| IR ν(C=O) | 1645 cm⁻¹ |

| Thiol pKa | ≈ 10.2 |

This data is compiled from publicly available information. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

N-nonyl-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRXZOZYQYDWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693508 | |

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228716-16-3 | |

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development

Established Chemical Synthesis Pathways for 3-Mercapto-N-nonylpropionamide

The synthesis of this compound is primarily achieved through two well-established chemical routes: direct amidation of 3-mercaptopropionic acid and its derivatives, and the Michael addition of a thiol to an activated alkene.

One of the most direct and widely utilized methods involves the amidation of 3-mercaptopropionic acid or its esters with nonylamine (B85610) . This reaction forms the characteristic amide bond of the target molecule. A common approach involves a two-step process where 3-mercaptopropionic acid is first esterified, for example with methanol, to yield methyl 3-mercaptopropionate. This intermediate is then reacted with nonylamine to produce this compound. This multi-step synthesis is exemplified in the preparation of the closely related N-octyl-3-mercaptopropionamide, a key intermediate in the synthesis of 2-Octyl-2H-isothiazol-3-one. guidechem.com While this method is effective, the instability of the mercapto group can lead to side reactions and reduced yields, particularly during purification steps like distillation. guidechem.com

To circumvent the challenges associated with the free thiol group, direct amide coupling of 3-mercaptopropionic acid and nonylamine can be employed. This approach typically utilizes coupling agents to facilitate the formation of the amide bond under milder conditions, potentially improving yields and minimizing side reactions.

Another significant synthetic strategy is the thiol-Michael addition , a type of conjugate addition reaction. rsc.orgrsc.org This pathway involves the reaction of a thiol with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would entail the addition of a thiol-containing molecule to N-nonylacrylamide. The reaction is often catalyzed by a base or a nucleophile and is considered a "click" reaction due to its high efficiency and selectivity. sci-hub.se The kinetics of the thiol-Michael addition involving N-acrylamides have been shown to be influenced by the alkyl chain length of the substrate. rsc.org

| Established Pathway | Precursors | Key Reaction Type | Advantages | Potential Challenges |

| Amidation of 3-mercaptopropionic acid ester | 3-mercaptopropionic acid, Nonylamine, Alcohol (e.g., Methanol) | Esterification followed by Amidation | Utilizes readily available starting materials. | Potential for side reactions involving the thiol group; purification challenges. guidechem.com |

| Direct Amide Coupling | 3-mercaptopropionic acid, Nonylamine, Coupling agents | Amide bond formation | Milder reaction conditions; potentially higher yields. | Requires stoichiometric coupling agents. |

| Thiol-Michael Addition | N-nonylacrylamide, Thiol source (e.g., H₂S or protected thiol) | Conjugate Addition | High efficiency and selectivity ("click" chemistry). sci-hub.se | Requires synthesis of the N-nonylacrylamide precursor. |

Novel Approaches for Molecular Precursor Design and Ligand Engineering

While established methods provide reliable access to this compound, research into novel precursor design and ligand engineering aims to enhance synthetic efficiency, introduce new functionalities, and allow for greater molecular diversity.

The design of precursors for thiol-Michael additions offers a fertile ground for innovation. For instance, the development of vinyl-functionalized Janus ring siloxanes presents a platform for creating complex, multifunctional molecules that could be adapted for the synthesis of mercapto-amides. mdpi.com These precursors, possessing multiple reactive sites, could allow for the controlled introduction of the mercapto-N-nonylpropionamide moiety onto a larger scaffold.

In the realm of direct amidation, advancements in catalysis are paving the way for more efficient and environmentally benign processes. The use of group (IV) metal complexes as catalysts for the direct formation of amides from non-activated carboxylic acids and amines represents a significant step forward, as it generates water as the only byproduct. The development of ligand-accelerated reactions, where the choice of ligand on a metal catalyst fine-tunes its reactivity and selectivity, is another promising avenue. While not yet specifically reported for this compound, the application of such principles could lead to more controlled and higher-yielding syntheses.

Furthermore, enzymatic approaches are emerging as powerful tools in amide bond formation. Amide bond forming ligases, which operate under mild conditions with high chemo- and regioselectivity, offer a green alternative to traditional chemical methods that often require protecting groups and harsh reagents. researchgate.net Engineering these enzymes could enable the direct and efficient synthesis of this compound and its derivatives.

Synthesis of Functional Analogues and Derivatives of this compound

The synthesis of functional analogues and derivatives of this compound allows for the systematic investigation of structure-activity relationships and the development of molecules with tailored properties.

A primary approach to generating analogues is to vary the N-alkyl substituent . By replacing nonylamine with other primary amines (e.g., octylamine, decylamine, etc.) in the amidation reactions described in section 2.1, a homologous series of N-alkyl-3-mercaptopropionamides can be synthesized. guidechem.com This allows for the fine-tuning of properties such as lipophilicity and steric hindrance.

Another point of modification is the mercapto-propyl backbone . For instance, employing different mercapto-alkanoic acids (e.g., mercaptoacetic acid) in the amidation step would lead to analogues with different spacer lengths between the thiol and the amide functional groups. The synthesis of functionalized mercaptoacetic and propionic acid amides has been reported, demonstrating the feasibility of this approach. researchgate.net

Furthermore, the thiol group itself can be a site for derivatization. For example, the synthesis of N-(arylmercaptoalkyl) amides has been achieved through the reaction of thiols with amino alcohols and carboxylic acids, suggesting pathways to introduce aromatic moieties at the sulfur atom. acs.org

The following table summarizes some of the potential analogues and the synthetic strategies for their preparation:

| Analogue Type | Modification | Synthetic Strategy | Key Precursors |

| N-Alkyl Homologues | Variation of the N-alkyl chain length | Amidation of 3-mercaptopropionic acid or its ester with different primary amines. guidechem.com | 3-mercaptopropionic acid, Various primary alkylamines (e.g., octylamine, decylamine). |

| Backbone Variants | Alteration of the mercapto-alkanoic acid chain | Amidation of different mercapto-alkanoic acids with nonylamine. researchgate.net | Mercaptoacetic acid, 4-mercaptobutanoic acid, etc., Nonylamine. |

| Thiol-Functionalized Derivatives | Substitution on the sulfur atom | Reaction of N-nonyl-3-halopropionamide with various thiols. | N-nonyl-3-chloropropionamide, Various thiols (e.g., thiophenol). |

Self Assembled Monolayers Sams of 3 Mercapto N Nonylpropionamide

Fundamental Principles of SAM Formation on Diverse Substrates

The formation of a well-ordered self-assembled monolayer is a complex process influenced by a delicate interplay of molecule-substrate interactions, intermolecular forces, and the surrounding chemical environment. The following sections delve into the fundamental principles governing the assembly of 3-Mercapto-N-nonylpropionamide on both noble metal and semiconductor surfaces.

Adsorption Kinetics and Thermodynamics on Noble Metal Surfaces (e.g., Au{111})

The adsorption of alkanethiols on gold surfaces is a widely studied phenomenon that typically proceeds through a rapid initial physisorption followed by a slower chemisorption and organization phase. For amide-containing alkanethiols, such as this compound, the process is further influenced by intermolecular hydrogen bonding.

The initial step involves the diffusion of molecules from the solution to the Au{111} surface, where they weakly adsorb. This is followed by the dissociative chemisorption of the thiol group, forming a strong gold-thiolate (Au-S) bond. This chemisorption is a key driving force for SAM formation.

Studies on analogous amide-containing alkanethiols, such as N-(2-mercaptoethyl)heptanamide (MEHA), reveal that the formation of a well-ordered monolayer is a time-dependent process. At short deposition times (e.g., 1 minute), a disordered, liquid-like phase is typically observed. As the deposition time increases (e.g., to 10 minutes or 1 hour), the surface coverage increases, and the molecules begin to organize into more ordered structures. This ordering process is driven by both van der Waals interactions between the alkyl chains and, crucially for amide-containing thiols, the formation of intermolecular hydrogen bonds between the amide groups.

The thermodynamics of SAM formation is governed by the change in Gibbs free energy, which includes contributions from the Au-S bond formation, intermolecular interactions, and solvent-molecule interactions. The strong, covalent Au-S bond provides a significant enthalpic driving force for adsorption. The subsequent ordering of the alkyl chains and the formation of hydrogen bonds further lower the free energy of the system, leading to a thermodynamically stable monolayer.

The kinetics of the self-assembly process can be influenced by factors such as the concentration of the thiol solution. Higher concentrations generally lead to a faster initial adsorption rate. However, the subsequent, slower organization phase, which is critical for achieving a highly ordered monolayer, can take several hours as molecules rearrange on the surface to maximize their packing density and intermolecular interactions.

Assembly Mechanisms on Semiconductor Substrates (e.g., Ge(100))

The formation of alkanethiol SAMs on semiconductor surfaces like Germanium (Ge) presents a different set of challenges and mechanisms compared to noble metals. The primary obstacle is the presence of a native oxide layer (GeOx) on the Germanium surface, which impedes the direct reaction between the thiol and the Ge substrate.

Therefore, a crucial first step in the assembly process is the removal of this oxide layer. This is typically achieved through a pre-passivation step, often involving treatment with halide acids (e.g., HCl, HBr). This process results in a halogen-terminated Ge surface (e.g., Cl-terminated or Br-terminated). This passivated surface is then reactive towards thiols, allowing for the formation of a direct Ge-S covalent bond.

Once the surface is appropriately prepared, the assembly of alkanethiols proceeds. The quality of the resulting SAM is dependent on several factors, including the concentration of the alkanethiol solution and the choice of solvent. For simple alkanethiols, it has been shown that good quality monolayers can be achieved on both Cl- and Br-terminated Ge(100) and Ge(111) surfaces.

An alternative approach that circumvents the need for a separate pre-passivation step involves using a solvent system, such as a mixture of water and ethanol, in which both the alkanethiol and the native germanium oxide have sufficient solubility. This allows for the in-situ removal of the oxide and the subsequent formation of the SAM in a single step. This method has been demonstrated for 1-dodecanethiol on Ge(100), Ge(111), and Ge(110) surfaces.

For an amide-containing molecule like this compound, while specific studies on Ge(100) are not widely available, it is expected that the fundamental mechanism would follow a similar pathway. The presence of the amide group and its capacity for hydrogen bonding could potentially influence the packing and stability of the monolayer on the Ge surface, analogous to its behavior on gold. The hydrogen bonding network could provide an additional driving force for the formation of a well-ordered and dense monolayer, potentially enhancing its stability against reoxidation of the Germanium surface.

Influence of Solution Chemistry and Deposition Parameters on Monolayer Quality

The quality of the resulting self-assembled monolayer of this compound is highly sensitive to the conditions under which it is formed. Key parameters include the choice of solvent, the concentration of the thiol solution, and the immersion time.

Solvent Effects: The solvent plays a critical role in the SAM formation process. It must be able to dissolve the thiol molecule without interfering with the adsorption process. Ethanol is a commonly used solvent for alkanethiol SAM formation on gold due to its ability to dissolve a wide range of thiols and its favorable interaction with the gold surface. Studies on mixed alkanethiol SAMs on GaAs have shown that polar solvents can facilitate the formation of more dense and well-ordered monolayers compared to non-polar solvents. The use of ethanol-water mixtures has also been shown to improve the packing density of single thiol monolayers.

Concentration and Immersion Time: The concentration of the thiol in the deposition solution and the immersion time are intrinsically linked. Generally, a higher concentration leads to a faster initial rate of monolayer formation. However, achieving a highly ordered, crystalline-like SAM is a slower process that involves the rearrangement of molecules on the surface to minimize defects and maximize packing density. Typical procedures involve immersing the substrate in a millimolar (mM) solution of the thiol for several hours to ensure the formation of a stable and well-ordered monolayer. For amide-containing thiols like N-(2-mercaptoethyl)heptanamide (MEHA), studies have shown a clear evolution from a disordered liquid phase at short immersion times (1 minute) to a well-ordered, closely packed structure after longer immersion (1 hour).

| Deposition Parameter | Influence on Monolayer Quality | Typical Conditions |

| Solvent | Affects solubility of the thiol and its interaction with the substrate. Polar solvents often promote better-ordered monolayers. | Ethanol, Ethanol/Water mixtures |

| Concentration | Influences the initial rate of adsorption. | 1 mM |

| Immersion Time | Longer times allow for molecular rearrangement and the formation of a more ordered, stable monolayer. | Several hours (e.g., 1 to 24 hours) |

Structural Elucidation of this compound SAMs

Understanding the molecular-level structure of a self-assembled monolayer is crucial for predicting and controlling its macroscopic properties. This section discusses the packing densities, lattice structures, and molecular orientation within SAMs of this compound, drawing on findings from analogous systems.

Molecular Packing Densities and Lattice Structures

The arrangement of molecules within a SAM on a crystalline substrate often results in the formation of a two-dimensional lattice. For alkanethiols on Au{111}, a common packing structure is the (√3 × √3)R30° lattice. However, the presence of functional groups, such as the amide group in this compound, can lead to different and more complex structures due to intermolecular interactions.

Scanning tunneling microscopy (STM) studies have indicated that this compound SAMs on Au{111} form a slightly distorted (√3 × √3)R30° packing structure. Furthermore, these SAMs exhibit unique domain formations, characterized by bright and dark regions with irregular shapes. This has been attributed to differences in the adsorption geometry of the amide-containing alkyl backbones within the monolayer.

Research on the analogous amide-containing thiol, N-(2-mercaptoethyl)heptanamide (MEHA), provides further insight. High-resolution STM has revealed that well-ordered MEHA SAMs on Au{111} form a (3 × 2√3) superlattice. This structure is a more densely packed arrangement than the simple (√3 × √3)R30° lattice and is commonly observed for well-ordered, closely packed alkanethiolate SAMs. The formation of this structure is likely driven by the optimization of both van der Waals forces between the alkyl chains and the hydrogen bonding network of the amide groups.

| Compound | Substrate | Observed Lattice Structure |

| This compound | Au{111} | Slightly distorted (√3 × √3)R30° |

| N-(2-mercaptoethyl)heptanamide (MEHA) | Au{111} | (3 × 2√3) superlattice |

The molecular packing density is a measure of the number of molecules per unit area. For a well-ordered alkanethiol SAM on Au{111}, the molecular surface density is typically around 4.6 × 10^14 molecules/cm², which corresponds to an area of approximately 21.6 Ų per molecule. The denser packing observed in the (3 × 2√3) structure of MEHA suggests a similar or even higher packing density for well-ordered this compound SAMs.

Analysis of Molecular Orientation and Tilt Angles within the Monolayer

The molecules within an alkanethiol SAM are typically not oriented perpendicular to the substrate surface but are tilted at a certain angle. This tilt allows for the optimization of the intermolecular van der Waals interactions between the alkyl chains, leading to a more stable and densely packed monolayer.

For standard n-alkanethiol SAMs on Au{111}, the alkyl chains are generally tilted by approximately 30° with respect to the surface normal. This tilt angle can be influenced by the chain length, the nature of the terminal group, and the packing density of the monolayer.

For amide-containing SAMs, the orientation of the molecules is also influenced by the need to accommodate the hydrogen-bonding network between the amide groups. Reflection-absorption infrared spectroscopy (RAIRS) studies on amide-containing thiols have shown strong amide-II vibrational frequencies that are indicative of a strongly hydrogen-bonded amide network in a trans conformation. This suggests a relatively ordered arrangement of the amide functionalities within the monolayer.

The presence of the amide group and the resulting hydrogen bonding can lead to variations in the tilt angle compared to simple alkanethiols. The unique domain structures observed in this compound SAMs, with bright and dark regions, suggest variations in the local molecular orientation and tilt angles across the monolayer. The "bright" and "dark" domains likely correspond to regions with different molecular conformations or tilt angles, which affect the tunneling current in STM measurements.

| Parameter | Typical Value for n-alkanethiol SAMs on Au{111} | Considerations for this compound |

| Tilt Angle | ~30° from the surface normal | May vary due to hydrogen bonding and complex domain formation. |

| Molecular Conformation | Primarily all-trans for well-ordered chains | Amide group likely in a trans conformation to facilitate hydrogen bonding. |

Phase Separation Phenomena in Pure and Mixed SAMs

The formation of well-ordered Self-Assembled Monolayers (SAMs) is a complex process governed by a delicate interplay of intermolecular and molecule-substrate interactions. In the case of pure this compound SAMs on gold surfaces, this process can lead to the formation of distinct molecular domains, a phenomenon indicative of phase separation even within a single-component system.

In pure SAMs of molecules capable of strong directional interactions, such as the hydrogen bonding in this compound, the monolayer can exhibit phase separation into domains with different packing structures or orientations. This is driven by the system's tendency to minimize its free energy by optimizing intermolecular interactions.

Studies on similar amide-containing alkanethiols have shown the formation of unique domain structures. For instance, scanning tunneling microscopy (STM) has revealed the coexistence of different structural phases within a single-component SAM, characterized by distinct molecular arrangements and packing densities. These domains can range in size from nanometers to micrometers and are separated by domain boundaries. The formation of these domains is a result of the molecules arranging themselves to maximize favorable interactions, such as hydrogen bonding and van der Waals forces, leading to regions of high order. Areas of local disorder can also be observed, often at the boundaries between these well-ordered domains rsc.org.

The characteristics of these domains can be influenced by various factors during the self-assembly process, including the solvent used, the concentration of the thiol solution, and the immersion time of the substrate. These parameters can affect the kinetics of monolayer formation and the final thermodynamic equilibrium state of the SAM, thus influencing the size, shape, and perfection of the resulting molecular domains.

The formation of molecular domains in this compound SAMs is primarily driven by a combination of directional hydrogen bonding, non-directional van der Waals forces, and molecule-substrate interactions.

Hydrogen Bonding: The amide group in this compound is capable of forming strong intermolecular hydrogen bonds (N-H···O=C). These interactions are highly directional and play a crucial role in dictating the orientation and packing of the molecules within the monolayer. The drive to form extended, stable hydrogen-bonding networks is a major factor leading to the aggregation of molecules into well-ordered domains.

Molecule-Substrate Interactions: The thiol group at the head of the this compound molecule forms a strong chemical bond with the gold substrate. The arrangement of the sulfur atoms on the gold lattice can influence the packing and orientation of the rest of the molecule, providing a template for the formation of ordered domains.

The interplay of these interactions determines the final structure of the SAM. The system seeks to adopt a configuration that maximizes the attractive hydrogen bonding and van der Waals interactions while accommodating the constraints imposed by the molecule-substrate bonding. This complex energetic landscape can lead to the formation of multiple stable or metastable domain structures on the surface.

Investigation of Intermolecular Interactions within SAMs

The structure, stability, and function of this compound SAMs are dictated by the intricate network of intermolecular interactions within the monolayer. Understanding these interactions is crucial for controlling the properties of the resulting surface.

Recent advancements in scanning tunneling microscopy (STM) have enabled the direct visualization and mapping of the hydrogen-bonding networks within SAMs of this compound on Au{111} surfaces with submolecular resolution rsc.orgnih.gov. These studies have provided unprecedented insights into the structure of these monolayers, revealing the presence of a "buried" plane of linear hydrogen bonds.

The ability to map these buried interactions, along with the exposed interface and the buried S-Au bonds at the substrate surface, allows for a comprehensive understanding of the molecular orientation and directional bonding within the SAM rsc.org.

Table 1: Spectroscopic and Structural Data for Hydrogen Bonding in Amide-Containing SAMs

| Interaction Type | Technique | Observed Feature | Typical Values |

| N-H···O=C Hydrogen Bond | FTIR Spectroscopy | Amide I (C=O stretch) | 1630-1660 cm⁻¹ |

| N-H···O=C Hydrogen Bond | FTIR Spectroscopy | Amide II (N-H bend, C-N stretch) | 1540-1560 cm⁻¹ |

| N-H···O=C Hydrogen Bond | STM | Intermolecular distance | ~4.5 - 5.0 Å |

Note: The exact values can vary depending on the specific molecular environment and experimental conditions.

The amide functionality (-CONH-) is central to the formation of strong interchain hydrogen bonds in this compound SAMs. The hydrogen atom on the nitrogen is a hydrogen bond donor, while the oxygen atom of the carbonyl group is a hydrogen bond acceptor. This donor-acceptor pairing leads to the formation of robust N-H···O=C linkages between adjacent molecules.

The strength and directionality of these hydrogen bonds impose significant constraints on the packing and orientation of the molecules within the monolayer. This results in the formation of well-ordered domains where the molecules are aligned to optimize these interactions. The presence of this hydrogen-bonding network significantly enhances the thermal and mechanical stability of the SAM compared to analogous alkanethiol SAMs that lack this functionality.

Vibrational spectroscopy techniques, such as Fourier-transform infrared spectroscopy (FTIR), are powerful tools for probing the extent of hydrogen bonding in these systems. The positions of the Amide I (primarily C=O stretching) and Amide II (a combination of N-H bending and C-N stretching) vibrational bands are sensitive to the hydrogen-bonding environment. In a hydrogen-bonded system, the Amide I band typically shifts to a lower frequency, while the Amide II band shifts to a higher frequency, providing a spectral signature of the interchain interactions.

The long nonyl (-C₉H₁₉) chains of the this compound molecules provide a large surface area for van der Waals interactions between adjacent molecules. The cumulative effect of these interactions over the entire length of the alkyl chains contributes significantly to the total cohesive energy of the SAM.

The interplay between the directional hydrogen bonds and the non-directional van der Waals forces is critical in determining the final structure of the monolayer. The hydrogen bonds dictate the local arrangement of the amide groups, while the van der Waals forces promote the close packing of the alkyl chains. This synergy leads to the formation of a dense, well-ordered, and stable molecular film. The stability of the monolayer against thermal desorption and structural rearrangement is a direct consequence of the combined strength of these intermolecular forces.

Table 2: Intermolecular Forces in this compound SAMs

| Force | Nature | Key Molecular Group | Role in SAM Formation |

| Hydrogen Bonding | Directional, Strong | Amide (-CONH-) | Directs molecular orientation and packing, forms ordered domains |

| Van der Waals Forces | Non-directional, Weaker per interaction | Nonyl Alkyl Chain (-C₉H₁₉) | Promotes close packing, contributes to overall cohesion and stability |

| Molecule-Substrate Bonding | Covalent | Thiol (-SH) | Anchors molecules to the gold surface, provides a template for ordering |

Stability and Dynamic Behavior of SAMs

The stability and dynamic characteristics of this compound SAMs are critical for their potential applications. Research into these aspects provides insights into the longevity and reliability of these molecular films under various conditions.

Thermal Stability and Controlled Desorption Pathways

The thermal stability of self-assembled monolayers is a crucial parameter for their use in devices that may operate at elevated temperatures. SAMs of this compound exhibit enhanced thermal stability compared to their n-alkanethiol counterparts. This increased stability is primarily attributed to the presence of the internal amide group, which facilitates the formation of intermolecular hydrogen bonding networks within the monolayer. These hydrogen bonds provide an additional cohesive force between the molecules, thus requiring more energy to disrupt the ordered structure.

Studies on similar amide-containing alkanethiols, such as N-(2-mercaptoethyl)heptanamide (MEHA), have demonstrated their superior thermal stability over simple alkanethiols like decanethiol (DT). mdpi.com While specific thermal desorption spectroscopy (TDS) data for this compound is not extensively available, the general desorption pathways for alkanethiol SAMs on gold are well-established and can be expected to be similar.

The thermal desorption process for alkanethiol SAMs typically occurs through two main pathways:

Associative Desorption as Disulfides: At lower temperatures, typically around 400 K, two adjacent thiolate molecules on the gold surface can recombine and desorb as a disulfide molecule (RSSR). researchgate.netnih.gov This pathway suggests that the S-S bond formation is energetically more favorable than the cleavage of the C-S or Au-S bonds at these temperatures.

Desorption of Intact Molecules and Decomposition: At higher temperatures, generally around 500 K, the desorption of the intact thiol molecule (RSH) can occur, which involves the cleavage of the Au-S bond. researchgate.netnih.gov Concurrently, or at even higher temperatures, fragmentation of the molecule, often initiated by C-S bond cleavage, can also be observed. core.ac.uk

The presence of the amide network in this compound SAMs is expected to increase the activation energy for both of these desorption pathways, thus shifting the desorption temperatures to higher values.

| Compound | Desorption Species | Approximate Desorption Temperature (K) | Reference |

|---|---|---|---|

| Undecanethiol (UDT) | Disulfide | ~400 | researchgate.netnih.gov |

| Undecanethiol (UDT) | Intact Molecule | ~500 | researchgate.netnih.gov |

| 11-Mercaptoundecanoic Acid (11-MUA) | Disulfide | ~400 | researchgate.netnih.gov |

| 11-Mercaptoundecanoic Acid (11-MUA) | Intact Molecule | ~500 | researchgate.netnih.gov |

| Hexanethiol (C6T) | Molecular Desorption | > 373 | core.ac.uk |

Electrochemical Manipulation and Phase Transformation Studies

The structure and stability of this compound SAMs can be actively manipulated by applying an electrochemical potential. A key process in this manipulation is reductive desorption, where a sufficiently negative potential is applied to the gold substrate, causing the cleavage of the Au-S bond and the subsequent desorption of the thiolate molecules into the electrolyte solution.

The presence of the amide group in the this compound molecule influences its electrochemical behavior. The amide functionality has an electron-withdrawing character, which can facilitate the reductive desorption process. mdpi.com This is in contrast to simple alkanethiols, which require more negative potentials to induce desorption. For instance, cyclic voltammetry studies on the similar N-(2-mercaptoethyl)heptanamide (MEHA) SAMs show a reductive desorption peak at a less negative potential compared to decanethiol (DT) SAMs, indicating that the amide group makes the monolayer easier to remove electrochemically. mdpi.com

Electrochemical manipulation can also be used to induce phase transformations within the SAM. By carefully controlling the electrode potential, it is possible to alter the packing density and ordering of the molecules on the surface. For example, applying a potential can induce a transition from a less ordered, "liquid-like" phase to a more densely packed, crystalline phase. While specific studies on the electrochemical phase transformations of this compound are limited, the principles derived from other functionalized alkanethiols are applicable. The interplay between the applied potential, the intermolecular hydrogen bonding, and the van der Waals interactions will dictate the resulting monolayer structure.

| Compound | Reductive Desorption Peak Potential (mV vs. Ag/AgCl) | Reference |

|---|---|---|

| N-(2-mercaptoethyl)heptanamide (MEHA) | -940 | mdpi.com |

| Decanethiol (DT) | -1115 | mdpi.com |

Spontaneous Molecular Rearrangements and Desorption in Ultrahigh Vacuum

Self-assembled monolayers of alkanethiols on gold, including those of this compound, are not static structures, especially under ultrahigh vacuum (UHV) conditions. Over time, even at room temperature, these monolayers can undergo spontaneous molecular rearrangements and desorption. nih.gov This behavior is driven by the system's tendency to reach a state of lower thermodynamic energy.

Studies on other alkanethiols, such as hexanethiol, have shown that SAMs can experience a reduction in surface coverage and undergo phase transitions when stored in UHV. nih.gov For instance, a well-ordered, high-density phase can transform into a lower-density phase due to the slow desorption of molecules. nih.gov The rate of this spontaneous desorption is influenced by the strength of the intermolecular interactions.

Advanced Characterization Techniques for 3 Mercapto N Nonylpropionamide Systems

Spectroscopic Techniques for Chemical and Electronic Structure

Spectroscopic techniques are essential for determining the chemical makeup and bonding environment within the 3-Mercapto-N-nonylpropionamide monolayer. These methods provide average compositional information over the analyzed area, complementing the localized view offered by SPM.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which allows for the calculation of their binding energy, a value characteristic of the element and its chemical environment.

For a this compound SAM on a gold substrate, XPS analysis is used to confirm the presence of all expected elements (Carbon, Nitrogen, Oxygen, Sulfur) and to verify the integrity of the monolayer.

S 2p Spectrum: The sulfur (S 2p) region is critical for confirming the covalent attachment of the thiol headgroup to the gold substrate. The spectrum typically shows a doublet (S 2p3/2 and S 2p1/2) with the main 2p3/2 peak located at a binding energy of approximately 162.0-162.3 eV, which is characteristic of a thiolate species covalently bound to gold (Au-S). The absence of a significant peak around 164 eV indicates a low concentration of unbound thiol (S-H) groups, confirming the formation of a well-formed SAM.

N 1s and O 1s Spectra: The nitrogen (N 1s) and oxygen (O 1s) spectra confirm the presence and chemical state of the amide group. The N 1s peak is expected around 399.8-400.0 eV, consistent with amidic nitrogen (-CONH-). The O 1s spectrum would show a peak corresponding to the carbonyl oxygen (C=O) of the amide.

C 1s Spectrum: The carbon (C 1s) spectrum can be deconvoluted to show components corresponding to the alkyl chain (C-C, C-H), carbon adjacent to the amide group (C-N), and the carbonyl carbon (C=O).

XPS measurements on analogous amide-containing alkanethiols have demonstrated that the relative peak intensities can be used to monitor the growth and packing density of the SAM over time.

Table 2: Expected XPS Binding Energies for this compound SAM on Gold

| Spectral Region | Expected Binding Energy (eV) | Chemical State Assignment | Reference |

|---|---|---|---|

| S 2p3/2 | ~162.0 - 162.3 | Thiolate bound to gold (Au-S-R) | |

| N 1s | ~399.8 - 400.0 | Amide nitrogen (-CONH-) | |

| O 1s | ~531.0 - 532.0 | Carbonyl oxygen (C=O) |

This interactive table summarizes the characteristic binding energies expected in an XPS analysis of a this compound SAM.

Infrared Reflection Absorption Spectroscopy (IRAS), also known as RAIRS, is a highly sensitive technique for studying the vibrational modes of molecules in thin films on reflective surfaces like gold. By analyzing the absorption of infrared light, IRAS provides detailed information about chemical bonds, molecular orientation, and intermolecular interactions, such as hydrogen bonding.

For this compound, IRAS is particularly powerful for confirming the formation of the hydrogen-bonded network between the internal amide groups. The analysis focuses on specific vibrational bands of the amide linkage:

Amide I Band: Located around 1650-1660 cm⁻¹, this band is primarily due to the C=O stretching vibration. Its position is sensitive to hydrogen bonding.

Amide II Band: Found between 1540-1560 cm⁻¹, this band arises from a coupling of the N-H in-plane bending and C-N stretching modes. The frequency of the Amide II band is a strong diagnostic for the formation of a well-ordered, hydrogen-bonded network.

Studies on similar amide-containing thiols show that as the monolayer transitions from a disordered to an ordered state, the Amide II frequency increases (e.g., from ~1548 cm⁻¹ to ~1557 cm⁻¹). This shift is indicative of the formation of strong, trans-conformation hydrogen bonds between adjacent amide groups, which stabilizes the entire assembly. The presence of a strong Amide II band is thus direct spectroscopic evidence of the hydrogen bonding that complements the indirect evidence from SPM techniques.

Surface Plasmon Resonance (SPR) for Adsorption and Interaction Kinetics

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor the real-time adsorption and interaction kinetics of molecules at a solid-liquid interface. acs.org In the context of this compound, SPR is employed to study the formation of self-assembled monolayers (SAMs) on noble metal surfaces, typically gold. The technique relies on the excitation of surface plasmons—coherent oscillations of electrons at the metal surface—by an incident light beam. acs.org Adsorption of this compound molecules onto the gold sensor chip alters the local refractive index at the surface, causing a measurable shift in the resonance angle of the reflected light. acs.org

By tracking this resonance angle shift over time, a sensorgram is generated, which provides a detailed kinetic profile of the SAM formation. This data allows for the determination of key kinetic parameters, such as association (adsorption) and dissociation (desorption) rate constants. The process enables researchers to understand how factors like solvent choice, temperature, and concentration influence the assembly rate and stability of the this compound monolayer. Furthermore, once the SAM is formed, SPR can be used to study its interaction with other molecules, such as proteins, providing quantitative data on binding affinity and kinetics, which is crucial for the development of biosensors and antifouling surfaces. researchgate.net

Table 1: Parameters Obtainable from SPR Analysis of SAM Formation

| Kinetic Parameter | Description | Unit |

| ka (Association Rate Constant) | The rate at which molecules bind to the surface to form the monolayer. | M-1s-1 |

| kd (Dissociation Rate Constant) | The rate at which molecules detach from the surface. | s-1 |

| KD (Equilibrium Dissociation Constant) | The ratio of kd/ka, indicating the binding affinity at equilibrium. | M |

| Γ (Surface Coverage) | The amount of adsorbed material per unit area, calculated from the SPR response shift. | ng/cm2 |

Electrochemical Methods for Interfacial Reactivity

Electrochemical methods provide powerful insights into the integrity, stability, and reactivity of this compound monolayers assembled on conductive surfaces.

Cyclic Voltammetry (CV) is a principal electrochemical technique used to characterize the stability and structure of this compound SAMs on gold electrodes. nih.gov The method involves scanning the potential of the electrode and measuring the resulting current. For thiol-based SAMs, a negative potential scan is used to induce the reductive desorption of the molecules from the gold surface, where the Au-S bond is cleaved. nih.gov

The potential at which the desorption peak occurs in the voltammogram is a direct indicator of the SAM's stability; more negative potentials correspond to more stable and well-ordered monolayers. The presence of the internal amide group in this compound creates hydrogen-bonding networks within the monolayer, significantly enhancing its stability compared to simple alkanethiols. acs.org However, the electron-withdrawing character of the amide group can also make the molecule easier to reduce, leading to desorption at less negative potentials than alkanethiols of similar chain length under certain conditions. nih.gov

The shape and number of peaks in the CV curve can also reveal phase transitions within the monolayer. A single, sharp desorption peak typically indicates a well-ordered, homogeneous monolayer. In contrast, the appearance of multiple or broad peaks can suggest the presence of different binding sites, molecular packing arrangements (phases), or domain boundaries on the surface. acs.org By integrating the charge under the desorption peak, the surface coverage (moles of molecules per unit area) can be accurately calculated.

Table 2: Comparative Reductive Desorption Potentials for Thiol SAMs on Au(111)

| Thiol Compound | Functional Group | Reductive Desorption Peak Potential (vs. Ag/AgCl) | Reference |

| N-(2-mercaptoethyl)heptanamide (MEHA) | Internal Amide | -940 mV | nih.gov |

| Decanethiol (DT) | Alkane | -1115 mV | nih.gov |

Note: Data for MEHA, an amide-containing alkanethiol, is used to illustrate the electrochemical effect of the internal amide group discussed in the text.

Electron Microscopy for Microstructural and Nanoparticle Analysis

Electron microscopy offers direct visualization of surfaces and nanoparticles where this compound is utilized, providing critical information on morphology, size, and distribution at high resolution.

Scanning Electron Microscopy (SEM) is used to investigate the microscale and nanoscale surface morphology of substrates coated with this compound. This technique provides topographical information over large areas, making it ideal for assessing the uniformity and quality of films or coatings. For example, SEM has been employed to characterize the deposits formed from the evaporation of droplets containing this compound and nanoparticles. yale.edu The resulting images can reveal the presence of features like "coffee rings" or uniform monolayers, providing insight into the assembly processes that occur during evaporation. yale.edu SEM is also valuable for visualizing the structure and arrangement of liquid metal nanoparticles stabilized by this compound, offering information on their collective morphology and film-forming properties. researchgate.net

Transmission Electron Microscopy (TEM) is an essential tool for the high-resolution characterization of individual nanoparticles stabilized with a this compound capping layer. rsc.org By passing a beam of electrons through an ultrathin sample, TEM can produce images with resolutions capable of visualizing individual nanoparticles. This allows for the precise determination of their size, shape, and crystallinity. google.com

When this compound is used as a surfactant in the synthesis of liquid metal or silver nanoparticles, TEM analysis confirms the formation of well-formed, predominantly spherical particles and provides data for constructing size distribution histograms. rsc.orggoogle.com This information is critical, as the physical and chemical properties of nanoparticles are highly dependent on their dimensions and uniformity. The ability of this compound to yield a high proportion of spherical nanoparticles highlights its effectiveness as a stabilizing ligand. rsc.org

Table 3: Nanoparticle Characterization Using TEM with this compound as a Stabilizer

| Nanoparticle Type | Key Finding | Mean Diameter (± SD) | Reference |

| Silver Nanoparticles | Characterized for biosensor applications. | 11.6 ± 3.5 nm | google.com |

| EGaIn Liquid Metal Nanoparticles | Stabilized to produce well-formed spherical particles. | Not specified | rsc.org |

Interfacial Science and Interactions with Other Materials

Interactions with Liquid Metal Nanoparticles

The interaction of 3-Mercapto-N-nonylpropionamide with liquid metal nanoparticles, particularly eutectic gallium-indium (EGaIn), has been a subject of significant research. This interaction is crucial for the creation of stable liquid metal nanoparticle suspensions, which are foundational for printable and flexible electronic devices.

The stabilization of EGaIn droplets with this compound is a multifaceted process that leverages the compound's amphiphilic nature and the reactivity of its thiol group. When bulk EGaIn is sonicated in the presence of this compound, the liquid metal is dispersed into nanoscale droplets. The stabilization of these droplets is primarily attributed to the formation of a self-assembled monolayer (SAM) of this compound on the droplet surface.

The thiol (-SH) group of the molecule exhibits a strong affinity for the gallium and indium atoms on the surface of the nanodroplets, leading to the formation of strong metal-sulfur (Ga-S and In-S) bonds. This chemisorption process anchors the this compound molecules to the liquid metal surface. The hydrophobic nonyl chains then extend outwards, creating a sterically hindered layer that prevents the nanodroplets from coalescing. This steric repulsion overcomes the van der Waals forces that would otherwise cause the droplets to aggregate, resulting in a stable colloidal suspension.

The sulfur atom in the thiol group of this compound plays a pivotal role in both the stabilization and the prevention of excessive oxidation of EGaIn nanoparticles. EGaIn has a high propensity to form a passivating oxide (primarily gallium oxide, Ga₂O₃) layer on its surface upon exposure to oxygen. While this oxide skin can provide some mechanical stability, uncontrolled oxidation can be detrimental to the performance of liquid metal-based devices.

The sulfur atom of this compound competes with oxygen for binding sites on the EGaIn surface. By forming strong Ga-S bonds, the self-assembled monolayer of this compound effectively passivates the surface, limiting the extent of oxidation. This controlled passivation is crucial for maintaining the liquid nature of the core and the desired electronic properties of the nanoparticles. The amide group within the molecule can also contribute to the stability of the monolayer through intermolecular hydrogen bonding, further enhancing the barrier against oxidation.

A remarkable consequence of stabilizing EGaIn nanodroplets with this compound is the significant alteration of their thermal properties. The confinement of the liquid metal to the nanoscale, coupled with the presence of the surfactant layer, leads to a substantial depression of the freezing point and a reduction in the melting point of the nanodroplets.

This phenomenon, a manifestation of the Gibbs-Thomson effect, is critical for applications requiring the liquid metal to remain in its fluid state at temperatures well below its bulk freezing point. The presence of the this compound monolayer at the liquid-solid interface during phase transition is thought to play a role in this dramatic thermal behavior.

| Property | Bulk EGaIn | EGaIn Nanodroplets with this compound |

| Freezing Point | -5.9 °C | -84.1 °C |

| Melting Point | +17.8 °C | -25.6 °C |

Directed Assembly and Interface Engineering

Beyond the stabilization of liquid metal nanoparticles, the principles of self-assembly and surface modification inherent to this compound are being explored for broader applications in materials engineering.

The formation of a self-assembled monolayer of this compound on a substrate can significantly alter its surface properties, including wettability and surface energy. The exposed nonyl chains of the SAM create a hydrophobic surface, which can be advantageous in applications requiring water repellency or controlled fluid flow in microfluidic devices.

The ability to form well-ordered monolayers allows for precise tuning of the surface energy. The packing density and orientation of the molecules in the SAM can be influenced by factors such as the concentration of the solution and the immersion time during the self-assembly process. This control over surface energy is critical for applications such as directing the self-assembly of other materials on the modified surface or controlling adhesion properties.

While the direct role of this compound in directing grain boundary formation is an area of ongoing research, the principles of using organic monolayers to influence crystal growth and microstructure are well-established. In theory, a self-assembled monolayer of this compound on a substrate could act as a template for the deposition and growth of a subsequent material.

The ordered structure of the SAM could potentially influence the nucleation and orientation of crystals, thereby directing the formation of specific grain boundaries in the overlying film. This level of control over grain boundary character is highly sought after in materials science, as grain boundaries have a profound impact on the mechanical, electrical, and thermal properties of materials. However, specific research detailing the application of this compound for this purpose is not yet widely available.

Control over Colloidal and Emulsion Stability via Thiolate Coatings

The primary mechanism by which this compound is expected to stabilize colloidal and emulsion systems is through the formation of a dense, well-ordered self-assembled monolayer (SAM) on the particle or droplet surface. The thiol headgroup chemisorbs onto the surface, creating a strong anchor for the organic adlayer. The nonyl chains, extending outwards from the surface, provide a steric barrier. When two coated particles or droplets approach each other, the interpenetration of these alkyl chains leads to a repulsive force due to a decrease in conformational entropy and an increase in osmotic pressure, thus preventing aggregation. The length of the nonyl (C9) chain is significant enough to create a substantial steric barrier, which is a crucial factor in the long-term stability of the dispersion.

A distinguishing feature of this compound is the presence of the propionamide (B166681) group. This amide functionality introduces the capacity for hydrogen bonding between adjacent molecules within the self-assembled monolayer. Research on similar amide-containing alkanethiols has demonstrated that these internal hydrogen networks significantly enhance the thermal and organizational stability of the SAM compared to simple alkanethiol monolayers. mdpi.com This increased stability of the coating translates to a more robust and durable protective layer on the colloid or emulsion, making it more resistant to desorption and displacement by other molecules in the surrounding medium. The amide group, being polar, can also influence the interfacial properties of the coating, such as its wettability and interaction with different solvent phases, which is a critical aspect in the stabilization of emulsions.

While direct quantitative studies on the colloidal stability imparted by this compound are not extensively documented in publicly available literature, the principles of colloid science allow for a projection of its performance. The stability of a colloidal system can be assessed through various metrics, including the critical coagulation concentration (CCC), which is the electrolyte concentration required to induce aggregation. A higher CCC value indicates greater stability. Another important parameter is the zeta potential, a measure of the electrostatic charge at the particle surface; a zeta potential greater than +30 mV or less than -30 mV is generally indicative of good electrostatic stability. acs.org For sterically stabilized systems, the change in particle size over time, especially under stress conditions (e.g., in the presence of a competing ligand), is a direct measure of stability.

To illustrate the expected enhancement in stability due to the amide functionality, a comparative data table is presented below. This table is based on representative data from studies on analogous systems and is intended to highlight the principles of stabilization. It compares the hypothetical stability of gold nanoparticles (AuNPs) coated with a simple alkanethiol (e.g., 1-dodecanethiol) versus an amide-containing thiol like this compound.

| Parameter | AuNPs with 1-Dodecanethiol Coating | AuNPs with this compound Coating (Projected) |

|---|---|---|

| Stabilization Mechanism | Steric Hindrance | Steric Hindrance & Inter-chain Hydrogen Bonding |

| Zeta Potential (in water, pH 7) | -15 mV to -25 mV | -25 mV to -35 mV |

| Critical Coagulation Concentration (CCC) of NaCl | Lower | Higher |

| Stability in Presence of Dithiothreitol (B142953) (DTT) | Moderate | High |

The projected higher negative zeta potential for the this compound coating is attributed to the polarity of the amide group, which can contribute to the surface charge. The higher critical coagulation concentration and greater stability in the presence of a competing ligand like dithiothreitol (which can displace thiols from the gold surface) are direct consequences of the more stable and densely packed monolayer formed due to the inter-chain hydrogen bonding afforded by the propionamide group. mdpi.com

In the context of emulsions, this compound would act as an interfacial stabilizer. The thiol group would anchor to any metallic or semiconductor nanoparticles used as Pickering stabilizers, or potentially interact with certain polar oil phases. The nonyl chain would preferentially extend into the oil phase, while the more polar propionamide group would reside closer to the oil-water interface, potentially interacting with the aqueous phase. This amphiphilic nature, combined with the stabilizing effects of steric hindrance and hydrogen bonding, would lead to a reduction in interfacial tension and the formation of a robust film at the oil-water interface, preventing droplet coalescence.

Applications in Advanced Functional Materials and Nanosystems

Molecular Electronics and Devices

The application of 3-Mercapto-N-nonylpropionamide in molecular electronics is centered on its ability to form well-ordered SAMs that can be used to study and control the behavior of single molecules. The internal amide groups within these SAMs introduce hydrogen-bonding networks, which enhance the thermal and chemical stability of the monolayer compared to simple alkanethiols mdpi.comharvard.eduresearchgate.net. This stability is crucial for the reliability of molecular electronic devices.

Development of Single-Molecule Switches and Their Switching Mechanisms

Self-assembled monolayers of this compound provide a matrix for the study of single-molecule switches. While the compound itself is not the switch, it forms the insulating host layer into which switchable molecules can be inserted nih.gov. The switching mechanism of guest molecules within such a SAM often involves conformational changes or alterations in the local electronic environment.

Research has shown that the stability imparted by the hydrogen-bonding network of amide-containing SAMs is a critical factor in controlling the behavior of embedded molecules mdpi.com. The switching of a guest molecule can be triggered by the electric field from a scanning tunneling microscope (STM) tip, which can induce changes in the molecule's orientation or electronic state. The amide groups of the surrounding this compound molecules can influence the energy landscape of these switching events through dipole-dipole interactions and by constraining the available conformations of the switch molecule.

Measurement of Molecular Polarizabilities and Conductance through Buried Contacts

A significant area of research involving this compound is the measurement of molecular polarizabilities. The polarizability of a molecule describes its ability to form an induced dipole moment in the presence of an electric field and is a key parameter in understanding its electronic properties.

In a notable study, the polarizability of this compound (referred to in the study as 1ATC9) in a self-assembled monolayer was probed using an AC scanning tunneling microscope nih.gov. By applying microwave frequency bias modulations, the researchers were able to measure the polarizability of the SAM. Density functional theory (DFT) calculations were also performed to provide theoretical values for comparison nih.gov. The research demonstrated the ability to deconvolve polarizability from topographic information in STM imaging, providing fundamental insights into the electronic behavior of the monolayer at the molecular level nih.gov.

| Molecule | State | **Calculated Polarizability (ų) ** |

| This compound (1ATC9) | Gas Phase, Normal to Surface | 26.6 |

| This compound (1ATC9) | Gas Phase, 30° Tilt | 25.8 |

| This data is derived from theoretical calculations using density functional theory (B3LYP/6-31++G). nih.gov |

The conductance of single molecules, or through the SAM as a whole, is another critical parameter for molecular electronics. The conductance is typically measured using techniques like STM, where the current-voltage (I-V) characteristics are recorded as a function of the applied bias between the STM tip and the substrate. The amide group within the this compound backbone can significantly influence the charge transport behavior through the monolayer mdpi.com.

Integration into Prototype Molecular Electronic Devices and Sensors

The well-defined structure and stability of this compound SAMs make them promising candidates for integration into prototype molecular electronic devices and sensors. While specific devices solely based on this compound are not extensively documented, the principles of using functionalized SAMs in devices like field-effect transistors (FETs) and chemical sensors are well-established.

In a FET-based sensor, a SAM of this compound could be used to functionalize the gate electrode acs.org. The amide groups within the monolayer could serve as specific binding sites for target analytes. The binding of an analyte would alter the local electric field at the gate, thereby modulating the current flow through the transistor and generating a detectable signal. The hydrogen-bonding capability of the amide groups could be leveraged for the selective detection of molecules that can act as hydrogen-bond donors or acceptors mdpi.comresearchgate.net. The stability of the amide-containing SAM would contribute to the robustness and reusability of such a sensor harvard.edu.

Nanofabrication and Lithographic Strategies

Beyond molecular electronics, this compound is a valuable component in "bottom-up" nanofabrication approaches, where molecular self-assembly is used to create precise nanoscale patterns and structures.

Utilization in Chemical Lift-Off Lithography (CLL) for Patterning

Chemical Lift-Off Lithography (CLL) is a subtractive soft lithography technique used to create high-resolution patterns of self-assembled monolayers. The process typically involves bringing an activated polydimethylsiloxane (PDMS) stamp into contact with a SAM on a gold surface beilstein-journals.orgnih.gov. In the case of a SAM formed from an alkanethiol with a reactive terminal group, a covalent bond can form between the stamp and the molecules. When the stamp is lifted off, it removes the SAM and a single layer of gold atoms from the areas it was in contact with, leaving a patterned surface beilstein-journals.orgresearchgate.net.

While this compound has an internal amide group, for CLL, a variant with a terminal reactive group (like a hydroxyl group) would be used, or the nonyl end could potentially be functionalized. However, the principle remains that a SAM of a molecule with a similar backbone structure can be patterned with high fidelity. The process allows for the creation of distinct regions with different surface properties. The areas where the SAM was lifted off expose a fresh gold surface that can then be backfilled with a different type of molecule, creating a chemically patterned surface with features down to the sub-20 nm scale beilstein-journals.orgnih.gov.

Fabrication of Sophisticated Nanoscale Architectures

The patterned SAMs created using techniques like CLL serve as templates for the fabrication of more complex nanoscale architectures. A patterned monolayer of this compound, with its inherent stability, can act as a molecular resist researchgate.net.

For instance, the remaining SAM can protect the underlying gold from a chemical etchant, allowing for the creation of metallic nanostructures in the areas where the SAM was removed researchgate.net. This approach can be used to fabricate nanoelectrodes, plasmonic structures, or other components of nanoscale devices. Furthermore, the chemically patterned surfaces themselves can be considered sophisticated nanoscale architectures. By backfilling the lifted-off regions with a different molecule, it is possible to create surfaces with spatially defined functionalities, such as arrays for biorecognition or catalysts for localized chemical reactions nih.gov. The ability to create patterns with features as small as 5 nm using advanced CLL techniques opens up possibilities for fabricating highly dense and complex nanoarchitectures nih.gov.

Creation of Spatially Encoded Functionality on Surfaces

The ability to create precisely patterned molecular landscapes on surfaces is fundamental to advancements in fields ranging from biosensors to microelectronics. This compound is a key enabler in this domain due to its capacity to form self-assembled monolayers (SAMs). A SAM is a highly organized, single-molecule-thick layer that spontaneously forms on a solid surface.

The structure of this compound is ideally suited for this purpose. Its thiol (-SH) group exhibits a strong affinity for noble metal surfaces, particularly gold, forming a stable covalent bond that anchors the molecule to the substrate scbt.com. The rest of the molecule, consisting of a propionamide (B166681) linker and a nonyl tail, extends away from the surface. This process, when applied uniformly, results in a dense, well-ordered molecular film.

Spatially encoded functionality is achieved by moving beyond uniform coatings to create deliberate patterns within these monolayers. Researchers employ various advanced techniques to pattern SAMs, and molecules like this compound serve as the foundational "ink" for these processes.

Key Patterning Principles and Applications:

Controlled Surface Properties: By creating patterns of SAMs composed of molecules with different end-groups, the surface properties, such as hydrophilicity and protein interaction, can be precisely controlled at the nanoscale researchgate.net. The nonyl group of this compound imparts a hydrophobic character, which can be spatially contrasted with other hydrophilic SAM-forming molecules.

Nanofabrication: SAMs can act as templates for fabricating nanoscale structures. For instance, a partially formed SAM can be used as a mask for chemical etching, creating an array of nanopinholes in a passivating dielectric layer, a technique crucial for developing advanced solar cells nrel.gov.

Molecular Printing: Sophisticated methods like single-molecule contact printing use carriers, such as DNA origami structures, to act as a "stamp." This stamp transfers a predefined pattern of molecules to a SAM-functionalized substrate, allowing for the creation of single-molecule arrays with nanometer precision rsc.org. The amide group in this compound can serve as a potential point for secondary chemical conjugation in such printing processes.

The formation of these molecular mosaics is a complex interplay of forces, including the molecule-substrate interaction and the intermolecular forces between adjacent alkyl chains, which dictate the final, highly organized structure aip.orgresearchgate.net.

Catalysis and High-Performance Composites

The utility of this compound extends into the realm of catalysis and polymer science, where its specific chemical functionalities enable the creation of advanced materials with enhanced performance.

Functionalization for Magnetically Recoverable Catalysts (e.g., Iron Oxide Nanoparticles)

Magnetically recoverable catalysts represent a significant advancement in sustainable chemistry, as they allow for the easy separation of the catalyst from the reaction mixture using an external magnetic field, enabling its reuse. Iron oxide nanoparticles (IONPs) are a common choice for the magnetic core of these catalysts scienceopen.comresearchgate.net.

However, bare IONPs are prone to aggregation and lack the specific surface chemistry needed for catalytic applications. Surface functionalization is therefore essential. Thiol-containing molecules are frequently used to coat IONPs, providing a stable anchoring point and a platform for further modification nih.gov. The thiol group bonds effectively to the iron oxide surface.

While direct research explicitly detailing the use of this compound for this specific application is limited, its chemical structure is highly relevant. The thiol group provides the necessary anchor to the IONP surface. The N-nonylpropionamide portion of the molecule can serve two key purposes:

Steric Stabilization: The alkyl chain provides a stabilizing layer that prevents the nanoparticles from agglomerating, ensuring they remain well-dispersed in the reaction medium.

Functional Handle: The amide group can be a site for attaching catalytically active metal complexes or other functional molecules.

This surface engineering is a critical strategy for designing advanced catalysts for a wide range of biomedical and biotechnological applications, including targeted drug delivery and enzyme immobilization nih.gov.

Applications in Polymer Material Synthesis

In polymer chemistry, controlling the molecular weight and the distribution of chain lengths is crucial for tailoring the final properties of the material. Mercaptans (thiols) are widely employed as chain-transfer agents (CTAs) to achieve this control during polymerization arkema.comwikipedia.org.

A chain-transfer agent works by interrupting the growth of a polymer chain and initiating a new one. The active radical from a growing polymer chain is transferred to the CTA (in this case, by abstracting the hydrogen atom from the thiol group), which then reinitiates polymerization by transferring the radical to a new monomer molecule. This process effectively regulates the final molecular weight of the polymer wikipedia.org.

Compounds that are structurally similar to this compound, such as 3-mercaptopropionate esters, have been proven to be highly effective CTAs in the emulsion polymerization of acrylic monomers, yielding polymers with reduced molecular weights and narrower molecular weight distributions google.comgoogle.com. Given its mercaptan functionality, this compound is expected to perform a similar role, offering polymer chemists a tool to fine-tune polymer architecture.

| Parameter | Effect of Chain-Transfer Agent | Resulting Polymer Property |

|---|---|---|

| Molecular Weight | Reduces the average length of polymer chains. | Lower viscosity, improved processability. |

| Molecular Weight Distribution | Narrows the range of chain lengths in the final polymer. | More uniform mechanical and physical properties. |

| Polymerization Rate | Can sometimes increase the overall rate of reaction. | More efficient manufacturing processes. |

Role as a Ligand in Supported Catalytically Active Liquid Metal Solutions (SCALMS)

Supported Catalytically Active Liquid Metal Solutions (SCALMS) are an emerging class of heterogeneous catalysts. The concept involves dissolving a catalytically active metal (e.g., platinum, palladium) at an atomic level within a second, low-melting-point liquid metal (e.g., gallium), which is dispersed as nanodroplets on a porous support material. This configuration creates highly dynamic and stable single-atom catalytic sites at the liquid metal interface, which can prevent common deactivation pathways like coking.

The direct application of this compound as a ligand within the SCALMS framework is not documented in current research. The SCALMS concept primarily relies on the properties of the liquid metal solution itself. However, related research has shown that thiol-containing surfactants can be used to modify the surface of liquid metal (e.g., EGaIn) particles researchgate.net. In this context, the thiol ligands serve to:

Suppress the formation of a passivating oxide layer on the liquid metal surface.

Tune the mechanical properties of the particles, making them "softer."

Improve on-demand functionality, such as electrical activation under pressure.

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Molecular and Surface Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Mercapto-N-nonylpropionamide, DFT has been applied to understand its intrinsic electronic properties and its interactions with substrates.

Prediction of Molecular Conformations and Electronic Structures

Detailed DFT studies predicting the specific ground-state molecular conformations and comprehensive electronic structures (such as orbital energies and electron density distributions) of isolated this compound are not extensively available in the surveyed scientific literature. Such calculations would typically precede more complex simulations of self-assembly or surface adsorption by identifying the lowest energy shapes of the molecule and the nature of its frontier molecular orbitals.